N-Cyclohexylacetamide is a fully saturated, secondary aliphatic amide featuring a bulky, lipophilic cyclohexyl ring bonded to an acetamide core. In industrial and laboratory settings, it serves as a critical intermediate, a lipophilic hydrogen-bonding model, and a stable structural motif in medicinal chemistry. Unlike simpler aliphatic amides that are highly hydrophilic or liquid at room temperature, N-cyclohexylacetamide is a stable, free-flowing solid with a positive LogP. This combination of a strong hydrogen-bond donor/acceptor pair with a substantial hydrophobic domain makes it highly valuable for organic-phase synthesis, lipophilic formulation development, and as an inert additive in reductive environments where aromatic analogs would degrade [1].
Substituting N-cyclohexylacetamide with N-methylacetamide (NMA) or acetanilide frequently leads to process failures in handling, solubility, and chemical stability. NMA is a low-melting solid (often a liquid at ambient laboratory temperatures) and is highly miscible with water, rendering it unsuitable for organic-phase extractions or lipophilic structural modeling. Conversely, while acetanilide is a stable solid, its aromatic ring makes it susceptible to hydrogenation and Birch-type reductions, leading to unwanted side products in catalytic environments. Furthermore, the specific steric bulk of the cyclohexyl group is critical in disrupting aggregation in peptide synthesis models; replacing it with a smaller methyl group or a planar phenyl ring fundamentally alters the compound's spatial profile, rendering generic substitution non-viable for precise material selection .
N-Cyclohexylacetamide exhibits a melting point of approximately 104 °C, making it a stable, free-flowing solid at standard ambient temperatures. In direct contrast, N-methylacetamide (NMA) has a melting point of 28–30 °C, frequently existing as a supercooled liquid or requiring temperature-controlled environments to maintain a consistent physical state. This significant thermal difference ensures that N-cyclohexylacetamide can be precisely weighed, transferred, and stored using standard solid-handling equipment without the risk of melting or hygroscopic liquefaction during routine laboratory or industrial operations .
| Evidence Dimension | Melting Point / Physical State |
| Target Compound Data | ~104 °C (Stable Solid) |
| Comparator Or Baseline | N-Methylacetamide (NMA): 28–30 °C (Low-melting solid / liquid) |
| Quantified Difference | >70 °C higher melting point |
| Conditions | Standard ambient temperature and pressure (SATP) |
Ensures reliable, temperature-independent solid handling and precise gravimetric dosing, eliminating the need for specialized storage required by low-melting amides.
The incorporation of the fully saturated cyclohexyl ring fundamentally shifts the partition coefficient of the amide. N-Cyclohexylacetamide possesses an estimated LogP of 1.28, indicating a strong preference for lipophilic and organic environments. Conversely, N-methylacetamide is highly hydrophilic with a LogP of approximately -1.05. This quantitative shift of over 2.3 LogP units means that N-cyclohexylacetamide will preferentially partition into organic solvents during liquid-liquid extractions and is highly compatible with non-polar polymer matrices or lipid-based formulations, whereas NMA will remain sequestered in the aqueous phase[1].
| Evidence Dimension | Octanol/Water Partition Coefficient (LogP) |
| Target Compound Data | 1.28 (Lipophilic) |
| Comparator Or Baseline | N-Methylacetamide: -1.05 (Hydrophilic) |
| Quantified Difference | 2.33 LogP unit shift towards lipophilicity |
| Conditions | Standard octanol/water partitioning models |
Critical for selecting the correct amide for organic-phase synthesis, hydrophobic formulations, or extraction workflows where aqueous miscibility is detrimental.
In catalytic reductive environments, the fully saturated nature of N-cyclohexylacetamide provides a distinct stability advantage over aromatic amides. Studies demonstrating Birch-type reductions of arenes using zero-valent iron and Pt/C catalysts show that acetanilide (N-phenylacetamide) is readily reduced to N-cyclohexylacetamide in high yields (94%). Because N-cyclohexylacetamide is the fully saturated end-product of this reduction pathway, it is entirely inert to these aggressive hydrogenation conditions. Therefore, when an amide solvent, additive, or structural motif is required in a reductive process, N-cyclohexylacetamide will survive intact, whereas acetanilide will undergo structural conversion [1].
| Evidence Dimension | Stability under catalytic Birch-type reduction |
| Target Compound Data | Inert (fully saturated) |
| Comparator Or Baseline | Acetanilide: Undergoes 94% conversion to N-cyclohexylacetamide |
| Quantified Difference | Complete stability vs. near-quantitative degradation/conversion |
| Conditions | 100 °C, Pt/C (5 mol %), Fe0 (5 mol %), 2-PrOH/H2O solvent system |
Allows the use of the amide motif in strong reductive environments without risk of substrate degradation or unwanted side-product formation.
Because N-cyclohexylacetamide is fully saturated and inert to conditions that readily reduce aromatic rings (such as Pt/C and Fe-catalyzed hydrogenations), it is the ideal choice when an amide-based solvent or additive is required in a reductive chemical process. Unlike acetanilide, which will be consumed by the reaction, N-cyclohexylacetamide remains stable, ensuring consistent solvent properties and preventing product contamination[1].
The strong lipophilic profile (LogP ~1.28) and steric bulk of N-cyclohexylacetamide make it an excellent capping agent or structural model in peptide synthesis. When researchers need to increase the hydrophobicity of a peptide chain or disrupt aggregation through steric hindrance, the cyclohexyl group provides a distinct advantage over the highly hydrophilic and sterically small N-methylacetamide [2].
In the development of advanced polymer matrices, plasticizers, or low-molecular-weight gelators, the physical state of the additive is paramount. N-Cyclohexylacetamide's melting point of ~104 °C allows it to be processed as a stable solid, avoiding the handling complications, temperature sensitivity, and hygroscopicity associated with low-melting amides like N-methylacetamide .